molecular formula C18H16IN3O B2355922 (E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 402946-50-3

(E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2355922
CAS No.: 402946-50-3
M. Wt: 417.25
InChI Key: BOFVSAQBGFAFKF-UDWIEESQSA-N
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Description

“(E)-4-((4-Iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one” is a Schiff base derivative synthesized by condensing 4-aminoantipyrine (a pyrazolone analogue) with 4-iodobenzaldehyde. The compound features an (E)-configured imine bond (-CH=N-) linking the pyrazolone core to the 4-iodophenyl moiety. The iodine substituent introduces steric bulk and moderate electron-withdrawing effects, influencing the compound’s electronic structure and intermolecular interactions.

Properties

IUPAC Name

4-[(4-iodophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16IN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFVSAQBGFAFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a compound within the pyrazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through a condensation reaction involving 4-iodobenzaldehyde and 1,5-dimethyl-2-phenylpyrazol-3-one. The reaction typically proceeds under acidic conditions, leading to the formation of the desired Schiff base product.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. In vitro tests have shown effective inhibition against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Activity

Recent research indicates that pyrazole derivatives exhibit promising anticancer properties. A study evaluating tumor cell growth inhibitory activity found that compounds with a similar structure to this compound showed significant cytotoxic effects against human breast cancer (MCF-7) and leukemia (K562) cell lines. The half-maximal inhibitory concentration (GI50) values for these compounds were notably low, indicating high potency .

CompoundCell LineGI50 (µM)
(E)-4-((4-Iodobenzylidene)amino)-1,5-dimethyl-2-phenylpyrazolMCF-70.021
Similar Pyrazole DerivativeK5620.26
Similar Pyrazole DerivativeA5490.19

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of (E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenylpyrazol can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication in cancer cells.
  • Signal Transduction : The compound might modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

One notable study focused on the synthesis and biological evaluation of several pyrazole derivatives, including those structurally related to (E)-4-((4-iodobenzylidene)amino)-1,5-dimethyl-2-phenylpyrazol. The findings indicated that these compounds exhibited not only significant anticancer activity but also low toxicity profiles in normal cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases derived from 4-aminoantipyrine exhibit structural diversity based on the substituents attached to the benzylidene ring. Below is a comparative analysis of key derivatives:

Table 1: Structural and Crystallographic Comparison

Compound (Substituent) Crystal System / Space Group Unit Cell Parameters (Å, °) Dihedral Angles (°) Hydrogen Bonding Interactions Refinement Metrics (R/wR)
4-Iodobenzylidene (Target) Inferred Monoclinic N/A ~55–60° (benzylidene-pyrazolone) Likely C–H···O/I, C–H···π N/A
4-Diethylaminobenzylidene (I) Monoclinic, C2/c a=17.16, b=7.09, c=32.16, β=102.3 54.87° (phenyl), 22.92° (benzylidene) C–H···O, C–H···π R=0.042, wR=0.101
4-Fluorobenzylidene (II) Orthorhombic, Pbca a=6.79, b=16.60, c=26.96 60.44° (phenyl), 12.70° (benzylidene) C–H···O, C–F···H interactions R=0.042, wR=0.101
4-Dimethylaminobenzylidene Monoclinic, C2/c a=17.73, b=6.76, c=29.39, β=101.4 N/A C–H···O, N–H···O R=0.041, wR=0.101
4-Hydroxy-3-nitrobenzylidene N/A N/A N/A O–H···N, N–O···H N/A

Key Observations:

Crystal Packing and Space Groups: Electron-donating groups (e.g., diethylamino, dimethylamino) favor monoclinic systems (C2/c), while electronegative substituents (e.g., fluorine) adopt orthorhombic (Pbca) systems due to altered symmetry and packing efficiency . The iodinated derivative likely adopts a monoclinic system, similar to diethylamino/dimethylamino analogues, given iodine’s moderate polarity and bulk.

Dihedral Angles: The diethylamino derivative exhibits a smaller dihedral angle between the benzylidene ring and pyrazolone core (22.92°) compared to the fluorinated analogue (12.70°), reflecting steric and electronic effects . The iodine substituent, being bulkier, may increase this angle, reducing planarity and conjugation.

Hydrogen Bonding :

  • All compounds exhibit C–H···O and C–H···π interactions. Fluorinated derivatives show additional C–F···H contacts, while hydroxyl/nitro groups participate in O–H···N bonds . The iodinated compound may display weaker hydrogen bonds due to iodine’s lower electronegativity but stronger van der Waals interactions from its polarizable electron cloud.

Iodine’s moderate electron-withdrawing nature may similarly affect resonance but could enhance intermolecular interactions via its large atomic radius .

Synthesis: Most derivatives are synthesized by refluxing 4-aminoantipyrine with substituted benzaldehydes in methanol for 6–8 hours, yielding crystals upon slow evaporation .

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